molecular formula C18H23N5O2 B2904640 2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097869-19-5

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2904640
CAS RN: 2097869-19-5
M. Wt: 341.415
InChI Key: BEZZOGWGISYWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a quinoxaline ring, a pyrrolidine ring, and a methylpiperazine group . Quinoxaline is a heterocyclic compound with a bicyclic structure, consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrazine). Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. Methylpiperazine is a piperazine derivative with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Neuropharmacological Research

2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline, referred to here as MPQX, is a compound with significant implications in neuropharmacological research. It acts as a competitive antagonist of the NMDA receptor, specifically binding to the glycine site on the NR1 subunit. This interaction is crucial because it blocks the action of glutamate, leading to a reduction in calcium ion influx into neurons, which can mitigate synaptic plasticity and excitotoxicity. The compound's high affinity for the NMDA receptor and its selectivity make it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. MPQX has shown potential in animal models for conditions such as chronic pain, epilepsy, stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. Its use extends to exploring molecular mechanisms of synaptic plasticity, learning, memory, and the pathophysiology of neurological and psychiatric disorders​​.

Anti-tubercular Agent Development

The compound's framework has been explored for developing potent anti-tubercular agents. A study detailed the synthesis and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their activity against Mycobacterium tuberculosis H37Ra. Several derivatives demonstrated significant inhibitory activity, highlighting the potential of this chemical structure in the design of new anti-tubercular drugs. These findings support the compound's utility not only in neuropharmacology but also in infectious disease research, particularly in the search for more effective tuberculosis treatments​​.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21-8-10-22(11-9-21)18(24)23-7-6-14(13-23)25-17-12-19-15-4-2-3-5-16(15)20-17/h2-5,12,14H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZOGWGISYWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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